Home > Products > Screening Compounds P42660 > 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride -

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride

Catalog Number: EVT-254315
CAS Number:
Molecular Formula: C22H19ClFN3O2
Molecular Weight: 411.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ZM 323881 hydrochloride is a hydrochloride obtained by combining ZM 323881 with one molar equivalent of hydrochloric acid. It has a role as a vascular endothelial growth factor receptor antagonist and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a ZM 323881(1+).

Cabozantinib malate

Vascular Endothelial Growth Factor A (VEGF-A)

    Compound Description: VEGF-A is a key signaling protein that promotes the growth of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis) [, ]. It exerts its effects by binding to and activating specific receptors, primarily VEGFR2, on the surface of endothelial cells.

    Relevance: VEGF-A is indirectly related to ZM 323881 hydrochloride through their shared interaction with VEGFR2. ZM 323881 hydrochloride acts as an inhibitor of VEGFR2, specifically reversing the phosphorylation of this receptor induced by VEGF-A isoforms []. In this context, VEGF-A is not structurally related to ZM 323881 hydrochloride, but rather represents the endogenous ligand whose activity ZM 323881 hydrochloride antagonizes.

PTK787/ZK222584

    Compound Description: PTK787/ZK222584 is a potent inhibitor targeting VEGFR1, VEGFR2, and VEGFR3. This compound is known to influence intracellular calcium cycling by suppressing the size and number of local subsarcolemmal calcium releases (LCRs) and prolonging the interval between LCR occurrences [].

U-73122

    Compound Description: U-73122 is a widely used pharmacological tool known to inhibit phospholipase C (PLC) []. This compound is utilized to investigate the roles of PLC-dependent signaling pathways in various cellular processes.

    Relevance: U-73122 is considered functionally related to ZM 323881 hydrochloride based on their shared involvement in calcium signaling pathways downstream of VEGFR1 []. While not structurally similar to ZM 323881 hydrochloride, U-73122 helps elucidate the signaling cascade initiated by VEGFR1 activation. Both ZM 323881 hydrochloride, by inhibiting VEGFR1, and U-73122, by blocking PLC, ultimately lead to a decrease in local calcium releases (LCRs), ultimately impacting cardiac pacemaker cell activity []. This shared influence on calcium signaling, despite different mechanisms, suggests an important functional link between VEGFR1, PLC, and the downstream effects ZM 323881 hydrochloride exerts.

Source and Classification

The compound is classified under the CAS number 348-28-7, which identifies it uniquely in chemical databases. Its molecular formula is C19H19ClFN3OC_{19}H_{19}ClFN_3O, with a molecular weight of approximately 367.83 g/mol. The presence of fluorine and the quinazoline structure suggests that it may exhibit specific interactions with biological targets, making it of interest in drug discovery and development.

Synthesis Analysis

The synthesis of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride typically involves several steps that can include:

  1. Starting Materials: The synthesis begins with 4-fluoro-2-methylphenol and 7-phenylmethoxyquinazoline derivatives.
  2. Reaction Conditions: A common method involves heating the starting materials in a solvent like dimethyl sulfoxide at elevated temperatures (around 100°C) for extended periods (up to 27 hours).
  3. Purification: After the reaction, the mixture is usually diluted with an aqueous base (e.g., potassium carbonate), followed by extraction with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the desired product.
  4. Yield: Typical yields can reach up to 86%, indicating a relatively efficient synthesis process.

The detailed reaction mechanism often involves nucleophilic substitutions or coupling reactions that form the final compound through careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride can be analyzed using various spectroscopic techniques:

  1. Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides insights into the hydrogen environments within the molecule, revealing key information about the connectivity and arrangement of atoms.
  2. Mass Spectrometry: Mass spectrometry can confirm the molecular weight and structural integrity of the compound, providing data on fragmentation patterns that help elucidate its structure.
  3. Infrared Spectroscopy: Infrared spectroscopy can identify functional groups present in the molecule by analyzing characteristic absorption bands.

The compound exhibits a complex structure with multiple functional groups, including hydroxyl, amino, and aromatic systems, which are crucial for its biological activity.

Chemical Reactions Analysis

Chemical reactions involving 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride may include:

  1. Substitution Reactions: The presence of amino and hydroxyl groups allows for further functionalization through electrophilic aromatic substitution or nucleophilic attacks.
  2. Deprotonation: The hydroxyl group can undergo deprotonation under basic conditions, potentially increasing reactivity towards electrophiles.
  3. Complex Formation: The compound may interact with metal ions or other ligands, forming complexes that could enhance its pharmacological properties.

These reactions are essential for modifying the compound to optimize its efficacy in biological applications.

Mechanism of Action

The mechanism of action for 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride is not fully elucidated but may involve:

  1. Target Interaction: The quinazoline moiety is known to interact with specific protein kinases, influencing cellular signaling pathways related to cancer proliferation and survival.
  2. Biochemical Modulation: By inhibiting or activating certain enzymes or receptors, this compound may alter metabolic pathways critical for cell growth and differentiation.
  3. Pharmacodynamics: Understanding how this compound affects cellular processes helps in predicting its therapeutic potential and side effects.

Research continues to explore these mechanisms to develop more effective therapeutic agents based on this scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride include:

  1. Appearance: Typically appears as a yellow solid.
  2. Solubility: Soluble in common organic solvents like dimethyl sulfoxide and slightly soluble in water.
  3. Melting Point: Specific melting point data may vary but generally falls within a defined range based on purity.
  4. Stability: The compound's stability under various conditions (e.g., light, temperature) is crucial for storage and handling.

These properties are vital for determining appropriate formulations for pharmaceutical applications.

Applications

The applications of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol; hydrochloride span several fields:

  1. Pharmaceutical Development: Investigated for its potential as an anticancer agent due to its ability to modulate protein kinase activity.
  2. Biochemical Research: Used in studies examining cell signaling pathways and drug resistance mechanisms in cancer cells.
  3. Synthetic Chemistry: Serves as a building block for developing novel compounds with enhanced biological activities.

Ongoing research aims to expand its applications further by optimizing its structure for improved efficacy and reduced side effects.

Introduction to the Compound’s Discovery & Research Significance

Historical Context of Quinazoline-Based Tyrosine Kinase Inhibitors

Quinazoline derivatives represent a cornerstone in the evolution of targeted cancer therapeutics, with their kinase-inhibiting properties systematically explored since the early 2000s. The foundational 4-aminoquinazoline scaffold was first leveraged in FDA-approved drugs like gefitinib (2003) and erlotinib (2013), which inhibit epidermal growth factor receptor (EGFR) by competitively binding its ATP-binding site [8]. This established quinazoline as a privileged structure in kinase inhibitor design due to its capacity for hydrogen bond donation via the N1 atom and C2 nitrogen, along with planar geometry facilitating deep hydrophobic pocket penetration [2] [8]. Subsequent structural refinements led to multi-targeted agents (e.g., lapatinib, 2007) incorporating solubilizing side chains while retaining the core’s affinity for ErbB family kinases [8]. By the 2010s, research pivoted toward optimizing quinazoline derivatives for angiogenesis regulation, specifically targeting vascular endothelial growth factor receptors (VEGFRs) implicated in tumor vascularization [2] [9]. The compound 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride emerges from this lineage, integrating lessons from earlier agents while enhancing selectivity for VEGFR-2.

Table 1: Evolution of Key Quinazoline-Based Kinase Inhibitors

Compound (Year Approved)Primary Target(s)Structural InnovationClinical Impact
Gefitinib (2003)EGFRAnilinoquinazoline coreFirst EGFR-TKI for NSCLC
Lapatinib (2007)EGFR/HER2Solubilizing furanyl tailDual inhibition in breast cancer
Cabozantinib (2012)MET/VEGFR-2Phenoxy linker to quinolineMulti-targeted anti-angiogenic/anti-invasive
Current CompoundVEGFR-2Phenylmethoxy + halogenated phenolPreclinical VEGFR-2 selectivity

Rationale for Structural Design: Targeting VEGFR-2 Selectivity

The molecular architecture of 4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride was engineered to maximize VEGFR-2 affinity while minimizing off-target effects. Three regions confer specificity:

  • Quinazoline Core (Region A): Serves as the ATP-mimetic hinge-binding motif, forming critical hydrogen bonds with Cys919 in the VEGFR-2 kinase domain. The 4-anilino group enables optimal positioning in the hydrophobic cleft [10].
  • 7-Phenylmethoxy Extension (Region B): Projects into the kinase’s hydrophobic back pocket, with the benzyl ether’s steric bulk and lipophilicity enhancing occupancy near Leu840 and Val848. This moiety mimics steric constraints in cabozantinib but avoids its promiscuous MET binding [1] [4].
  • 4-Fluoro-2-methylphenol (Region C): The ortho-methyl group induces torsional restriction, pre-organizing the phenol for hydrogen bonding with Asp1046 in the DFG motif. Fluorine’s strong electron-withdrawing properties increase phenol acidity, strengthening this electrostatic interaction and reducing metabolic deactivation [7] [10].

The hydrochloride salt augments aqueous solubility (>5-fold vs. freebase), facilitating in vivo administration in angiogenesis models [7]. Molecular dynamics simulations confirm that this trifunctional design achieves a binding energy of -10.2 kcal/mol with VEGFR-2—1.8 kcal/mol lower than sorafenib—primarily due to Region C’s stabilization of the activation loop [9] [10].

Table 2: Key Structural Regions and Their Contributions to VEGFR-2 Inhibition

Structural RegionKey Functional GroupsRole in VEGFR-2 BindingBiochemical Effect
Quinazoline CoreN1, C2-N, 4-anilinoH-bonds to hinge region (Cys919)Blocks ATP hydrolysis
7-SubstituentPhenylmethoxyHydrophobic packing (Leu840, Val848)Enhances selectivity over VEGFR-1/3
Phenolic Tail4-Fluoro, 2-methylphenolH-bond to Asp1046; hydrophobic contact with Phe1047Stabilizes inactive DFG-out conformation
Salt FormHydrochlorideIonization at physiological pHImproves bioavailability

Role in Angiogenesis Research Paradigms

This compound provides a precision tool for dissecting VEGFR-2-driven angiogenesis, demonstrating potent inhibition of endothelial signaling at three levels:

  • Ligand-Induced Phosphorylation: Suppresses VEGFA-stimulated VEGFR-2 autophosphorylation at Tyr1175 (EC~50~ = 36 nM)—a key site mediating PLCγ-PKC and PI3K-Akt pathways—validated via HTRF assays. This effect is 3-fold more potent than sunitinib in isogenic BaF3/VEGFR-2 cells [5] [9].
  • Cellular Phenotype Modulation: At 1–10 µM, it inhibits human umbilical vein endothelial cell (HUVEC) proliferation (IC~50~ = 6.1 µM), migration (85% suppression vs. control), and tube formation in Matrigel® assays by downregulating MMP-2/9 secretion. Crucially, it maintains activity against bevacizumab-resistant HUVECs, confirming direct receptor targeting [6] [9].
  • Fibrosis-Angiogenesis Crosstalk: Reduces α-smooth muscle actin (αSMA) expression by 62% in TGF-β-stimulated retinal pigment epithelial cells in vitro, demonstrating capacity to interrupt endothelial-to-mesenchymal transition—a process linking neovascularization with subretinal fibrosis in age-related macular degeneration [6].

In in vivo models, it attenuates laser-induced choroidal neovascularization (CNV) by 78% (vs. 65% for aflibercept) and suppresses tumor growth in MET-amplified xenografts (EBC-1 lung cancer) by disrupting vascular support [5] [6]. Its unique ability to concurrently target angiogenesis drivers (VEGFA/VEGFR-2) and fibrosis mediators (STAT3/αSMA) positions it as a prototype for dual-pathway therapeutics.

Table 3: Functional Impact on Angiogenesis and Fibrosis Pathways

Experimental ModelKey FindingMechanistic InsightReference
HUVEC proliferation assayIC~50~ = 6.1 µMBlocks VEGFR-2/STAT3 phosphorylation [9]
Laser-induced CNV mouse model78% lesion size reductionSuppresses VEGFA/αSMA in choroid [6]
AsPC-1 pancreatic cancer spheroidsDisrupts spheroid integrity at 10 µMInduces apoptosis in MET+/VEGFR-2+ cells [5]
TGF-β-treated ARPE-19 cells62% ↓ αSMA expressionInhibits SMAD2/STAT3 nuclear translocation [6]

Properties

Product Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride

Molecular Formula

C22H19ClFN3O2

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H

InChI Key

AVRHWGLIYGJSOD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl

Synonyms

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.